1-Naphthalen-1-yl-3-pentan-3-ylurea

説明

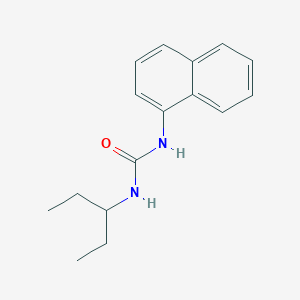

1-Naphthalen-1-yl-3-pentan-3-ylurea is a urea derivative featuring a naphthalen-1-yl group attached to one nitrogen atom and a branched pentan-3-yl alkyl chain on the other. Urea derivatives are characterized by their –N–C(=O)–N– backbone, with substituents influencing their physicochemical and biological properties. This compound’s structure combines aromaticity (from naphthalene) and aliphatic flexibility (from pentan-3-yl), which may enhance solubility compared to purely aromatic analogs.

特性

IUPAC Name |

1-naphthalen-1-yl-3-pentan-3-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-3-13(4-2)17-16(19)18-15-11-7-9-12-8-5-6-10-14(12)15/h5-11,13H,3-4H2,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDCRUKDXUQRBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC(=O)NC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-Naphthalen-1-yl-3-pentan-3-ylurea typically involves the reaction of 1-naphthylamine with pentan-3-one in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .

化学反応の分析

1-Naphthalen-1-yl-3-pentan-3-ylurea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

科学的研究の応用

1-Naphthalen-1-yl-3-pentan-3-ylurea has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 1-Naphthalen-1-yl-3-pentan-3-ylurea involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition .

類似化合物との比較

Table 1: Structural and Functional Comparison of Urea Derivatives

Key Observations:

Substituent Effects on Solubility: The pentan-3-yl group in the target compound introduces a branched aliphatic chain, likely improving solubility in non-polar solvents compared to purely aromatic analogs like 1,3-di-1-naphthylurea . Ethyl and chloroethyl substituents (e.g., 1-ethyl-3-naphthalen-1-ylurea) further enhance solubility due to smaller alkyl chains or polar functional groups .

Structural and Crystallographic Insights :

- Naphthalene-containing urea derivatives often exhibit planar molecular geometries, as seen in single-crystal X-ray studies (e.g., 1-[3-(Naphthalen-1-yl)phenyl]naphthalene, R factor = 0.050) .

- Bulky substituents like methoxyphenyl or dual naphthyl groups reduce molecular flexibility, leading to tightly packed crystal lattices and lower solubility .

Biological and Reactive Potential: While direct data are lacking for the target compound, analogs such as 3-(naphthalen-1-ylimino)indolin-2-one demonstrate antimicrobial activity, suggesting urea derivatives with naphthalene groups may share bioactivity . The chloroethyl group in 1-(2-chloroethyl)-3-naphthalen-1-ylurea offers a reactive site for nucleophilic substitution, enabling further chemical modifications .

Synthetic Considerations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。